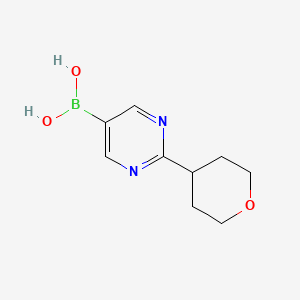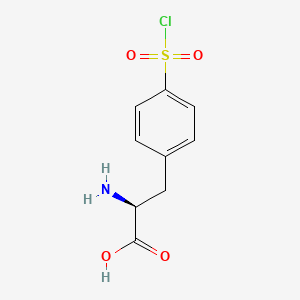![molecular formula C15H12Cl2O B13468023 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl core substituted with two chlorine atoms and a propanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The biphenyl core is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the propanone group onto the biphenyl ring.
Chlorination: The biphenyl compound is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atoms at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Biphenyl derivatives with various functional groups.
科学研究应用
1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
相似化合物的比较
1-{4’,5-Dichloro-[1,1’-biphenyl]-2-yl}propan-1-one: Similar structure but with different substitution pattern on the biphenyl ring.
1-{4’,5-Dichloro-[1,1’-biphenyl]-4-yl}propan-1-one: Another isomer with chlorine atoms at different positions.
Uniqueness: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other biphenyl derivatives.
属性
分子式 |
C15H12Cl2O |
|---|---|
分子量 |
279.2 g/mol |
IUPAC 名称 |
1-[3-chloro-5-(4-chlorophenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H12Cl2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3 |
InChI 键 |
OMGINLSJHBYPOM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)



![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)





![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)

